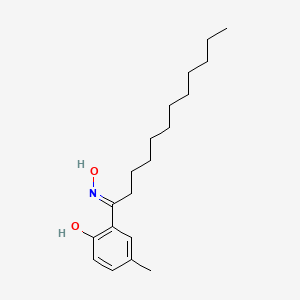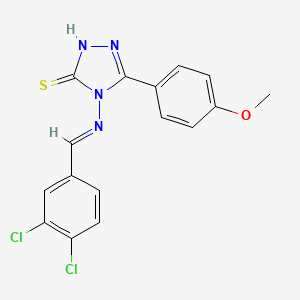
2,6-Octadiene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Octadiene-4,5-diol is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of two hydroxyl groups (-OH) attached to a diene structure, which consists of two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Octadiene-4,5-diol typically involves the selective hydroxylation of 2,6-octadiene. One common method is the dihydroxylation reaction using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the intermediate osmate ester with sodium bisulfite (NaHSO3). The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and a controlled temperature to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that are optimized for large-scale synthesis. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Octadiene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to form saturated diols using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: SOCl2 in anhydrous conditions.
Major Products:
Oxidation: Formation of 2,6-octadiene-4,5-dione.
Reduction: Formation of 2,6-octanediol.
Substitution: Formation of 2,6-dichloro-4,5-octadiene.
Aplicaciones Científicas De Investigación
2,6-Octadiene-4,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Octadiene-4,5-diol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of hydroxyl groups allows it to form hydrogen bonds, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
2,4-Hexadiene-1,6-diol: Similar structure but with different positioning of double bonds and hydroxyl groups.
2,5-Hexadiene-1,4-diol: Another diene diol with different double bond and hydroxyl group positions.
Uniqueness: 2,6-Octadiene-4,5-diol is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo selective reactions makes it a valuable compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
4486-59-3 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(2E,6E)-octa-2,6-diene-4,5-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-10H,1-2H3/b5-3+,6-4+ |
Clave InChI |
OIBIEVMGTDETCN-GGWOSOGESA-N |
SMILES isomérico |
C/C=C/C(O)C(O)/C=C/C |
SMILES canónico |
CC=CC(C(C=CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)




![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)
![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)
